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Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-4066 is the active metabolite of the prodrug Fostamatinib, a first-in-class oral spleen tyrosine
kinase (Syk) inhibitor. Fostamatinib is approved for the treatment of chronic immune
thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous
treatment. Upon oral administration, Fostamatinib is rapidly and completely hydrolyzed by
intestinal alkaline phosphatases to R-4066, which is responsible for the entirety of the drug's
biological activity. This guide provides a comprehensive overview of the non-clinical safety and
toxicity data for R-4066, compiled from regulatory submissions to the European Medicines
Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Mechanism of Action: Syk Inhibition

R-4066 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key mediator of
signal transduction downstream of various immunoreceptors, including the Fc receptor (FCcR)
and the B-cell receptor (BCR). In conditions like ITP, autoantibodies opsonize platelets, leading
to their recognition by Fcy receptors on macrophages and subsequent phagocytosis and
destruction. By inhibiting Syk, R-4066 blocks this intracellular signaling cascade, thereby
reducing the destruction of antibody-coated platelets.
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Mechanism of action of R-4066 in inhibiting platelet destruction.

Non-Clinical Safety Assessment Workflow

The non-clinical safety evaluation of R-4066 followed a standard workflow designed to
characterize the potential toxicities of a new chemical entity. This involved a battery of in vitro
and in vivo studies to assess safety pharmacology, acute and repeat-dose toxicity, genotoxicity,

carcinogenicity, and reproductive and developmental toxicity.
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General Non-Clinical Safety Assessment Workflow
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A generalized workflow for non-clinical safety assessment.

Summary of Non-Clinical Safety and Toxicity Data

The following tables summarize the key quantitative findings from the non-clinical safety and
toxicity studies of Fostamatinib (and its active metabolite R-4066).

Table 1: Acute Toxicity
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Species Route Vehicle LD50 Clinical Signs

No mortality or

Rat Oral Not specified >2000 mg/kg significant clinical
signs reported.

No mortality or
Mouse Oral Not specified >2000 mg/kg significant clinical
signs reported.

Table 2: Repeat-Dose Toxicity
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Species Duration

Route

NOAEL
(mglkgl/day)

Target Organs
and Key
Findings

Rat 13 weeks

Oral

40 (Females), 80
(Males)

Liver
(hepatocellular
hypertrophy),
Adrenal glands
(cortical
hypertrophy),
Kidney (tubular
basophilia).

Rat 26 weeks

Oral

20 (Females), 40
(Males)

Similar to 13-
week study, with
the addition of
bone marrow
hypocellularity at
higher doses.

Monkey 13 weeks

Oral

50

Gastrointestinal
effects (emesis,
diarrhea),

decreased body

weight.

Monkey 39 weeks

Oral

25

Similar to 13-
week study, with
some evidence
of renal tubular
degeneration at

higher doses.

Table 3: Carcinogenicity
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) ) Doses -
Species Duration Route Key Findings
(mglkgl/day)
No evidence of
50, 150, 500/250
Mouse 104 weeks Oral Gavage ) drug-related
(dose reduction) i o
carcinogenicity.
Males: 10, 25, No evidence of
Rat 104 weeks Oral Gavage 45, 80; Females:  drug-related
5,12, 24, 40 carcinogenicity.
Concentration/ Metabolic
Assay System L Result
Dose Activation
Bacterial o ] ]
S. typhimurium, Up to 5000 p With and without ]
Reverse , Negative
] E. coli g/plate S9
Mutation (Ames)
In Vitro ] ] -
Human With and without  Positive
Chromosomal Up to 25 pg/mL )
] Lymphocytes S9 (clastogenic)
Aberration
In Vivo Rat Bone Up to 2000 ]
) N/A Negative
Micronucleus Marrow mg/kg

Table 5: Reproductive and Developmental Toxicity

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

) NOAEL -
Study Type Species Key Findings
(mglkgl/day)

Fertility and Early
Embryonic Rat Maternal: 11; Fetal: 40
Development

No effects on male or

female fertility.

Increased post-

implantation loss, fetal
Embryo-fetal .
Rat Maternal: 10; Fetal: 10  malformations (renal,
Development )
major vessel, skeletal)

at higher doses.

Increased post-
Embryo-fetal ] implantation loss and
Rabbit Maternal: 10; Fetal: 10 o
Development fetal variations at

higher doses.

No adverse effects on
Pre- and Postnatal Maternal: 10; F1 N _
Rat ) parturition, lactation,
Development Generation: 10
or pup development.

Experimental Protocols for Key Non-Clinical Studies
Repeat-Dose Toxicity Studies

e Animals: Sprague-Dawley rats and Cynomolgus monkeys were used.

e Dosing: Fostamatinib was administered orally via gavage once daily for the specified
duration.

» Observations: Clinical signs, body weight, food consumption, ophthalmology,
electrocardiography (in monkeys), hematology, clinical chemistry, and urinalysis were
monitored.

o Pathology: At the end of the study, a full necropsy was performed, and a comprehensive list
of tissues was examined microscopically.

Carcinogenicity Studies
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Animals: Crl:CD1(ICR) mice and Crl:CD(SD) rats were used.
Dosing: Fostamatinib was administered by oral gavage twice daily for 104 weeks.

Observations: Clinical signs, body weight, food consumption, and survival were monitored
throughout the study.

Pathology: Complete gross necropsy and histopathological examination of a wide range of
tissues were performed on all animals.

Genotoxicity Studies

Ames Test: The assay was conducted using Salmonella typhimurium strains TA98, TA100,
TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic
activation (S9 mix).

In Vitro Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated
with R-4066 for 4 hours (with and without S9) and 24 hours (without S9).

In Vivo Micronucleus Test: Bone marrow from rats treated orally with Fostamatinib was
analyzed for the presence of micronucleated polychromatic erythrocytes.

Reproductive and Developmental Toxicity Studies

Fertility and Early Embryonic Development (Rat): Male rats were dosed for 4 weeks prior to
mating and through the mating period. Female rats were dosed for 2 weeks prior to mating,
during mating, and until gestation day 7.

Embryo-fetal Development (Rat and Rabbit): Pregnant animals were dosed daily during the
period of organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).

Pre- and Postnatal Development (Rat): Pregnant rats were dosed from gestation day 6
through lactation day 20.

Conclusion

The non-clinical safety profile of R-4066, the active metabolite of Fostamatinib, has been

extensively evaluated. The compound is not acutely toxic and did not show carcinogenic
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potential in 2-year rodent studies. R-4066 was negative in the in vivo micronucleus assay,
indicating a low risk of in vivo genotoxicity, although it did show clastogenic potential in an in
vitro chromosomal aberration assay. The primary non-clinical findings in repeat-dose toxicity
studies were related to the liver, adrenal glands, and kidneys in rats, and gastrointestinal
effects in monkeys. Developmental toxicity, including fetal malformations, was observed at
maternally toxic doses in rats. The non-clinical findings have been instrumental in defining the
clinical monitoring strategy for Fostamatinib, which includes monitoring of blood pressure, liver
function tests, and complete blood counts. This comprehensive non-clinical data package has
supported the clinical development and regulatory approval of Fostamatinib for the treatment of
chronic ITP.

 To cite this document: BenchChem. [R-4066 Safety and Toxicity Profile: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15550620#r-4066-safety-and-toxicity-datal

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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